2,3-Difluoro-6-(phenylmethoxy)benzoic acid methyl ester
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Overview
Description
2,3-Difluoro-6-(phenylmethoxy)benzoic acid methyl ester is an organic compound with the molecular formula C15H12F2O3 and a molecular weight of 278.25 g/mol . This compound is characterized by the presence of two fluorine atoms and a phenylmethoxy group attached to a benzoic acid methyl ester core. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,3-Difluoro-6-(phenylmethoxy)benzoic acid methyl ester typically involves the reaction of 2,3-difluorobenzoic acid with phenylmethanol in the presence of a catalyst. The esterification process is carried out under controlled conditions to ensure high yield and purity . Industrial production methods may involve bulk synthesis techniques, ensuring scalability and cost-effectiveness.
Chemical Reactions Analysis
2,3-Difluoro-6-(phenylmethoxy)benzoic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Difluoro-6-(phenylmethoxy)benzoic acid methyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-(phenylmethoxy)benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The phenylmethoxy group contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2,3-Difluoro-6-(phenylmethoxy)benzoic acid methyl ester include:
- 2,6-Difluorobenzoic acid methyl ester
- 2,3-Difluorobenzoic acid methyl ester
- 2,5-Difluorobenzoic acid methyl ester
- 3,4-Difluorobenzoic acid methyl ester
Compared to these compounds, this compound is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2,3-difluoro-6-phenylmethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-19-15(18)13-12(8-7-11(16)14(13)17)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFODUDZLKMYKQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)F)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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